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Compound of Interest

Compound Name: 6-Iodopyridazin-3-amine

Cat. No.: B1310551 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-iodopyridazin-3-
amine as a versatile building block in medicinal chemistry, particularly for the synthesis of

protein kinase inhibitors. This document outlines its application in the development of inhibitors

for key kinase targets, detailed experimental protocols for its derivatization, and a summary of

the biological activities of the resulting compounds.

Introduction to 6-Iodopyridazin-3-amine in Drug
Discovery
6-Iodopyridazin-3-amine is a heterocyclic compound featuring a pyridazine core, a scaffold of

significant interest in medicinal chemistry. The pyridazine nucleus is a privileged structure

known for its ability to engage in hydrogen bonding and π-stacking interactions with biological

targets. The presence of an amino group at the 3-position and a synthetically versatile iodine

atom at the 6-position makes this molecule a valuable starting material for generating diverse

compound libraries.

The amino group can act as a key hydrogen bond donor, mimicking the hinge-binding motif of

ATP in the active site of many kinases. The iodine atom serves as a convenient handle for

introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions, such

as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the systematic
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exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and

pharmacokinetic properties of drug candidates.

Application in Kinase Inhibitor Development
Derivatives of 6-iodopyridazin-3-amine have shown significant potential as inhibitors of

several important protein kinases implicated in cancer and inflammatory diseases. These

include p38 MAP Kinase, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and

Activin-like Kinase 5 (ALK5).

p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinase pathway is a key signaling cascade that

responds to stressful stimuli and inflammatory cytokines, playing a crucial role in regulating

inflammatory responses. Dysregulation of this pathway is implicated in various inflammatory

diseases and cancers. The pyridazine scaffold has been explored for the development of

potent p38 MAP kinase inhibitors.

VEGFR-2 Inhibitors
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a

critical process for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated

strategy for cancer therapy. The 6-substituted pyridazin-3-amine scaffold can be elaborated to

target the ATP-binding site of VEGFR-2, leading to the development of anti-angiogenic agents.

ALK5 Inhibitors
Activin-like kinase 5 (ALK5), also known as TGF-β type I receptor (TGFβRI), is a

serine/threonine kinase that plays a central role in the TGF-β signaling pathway. This pathway

is involved in a wide range of cellular processes, and its dysregulation is associated with

fibrosis and cancer. Pyridazinyl amino derivatives have been investigated as inhibitors of ALK5.

[1][2]

Data Presentation: Biological Activity of 6-
Substituted Pyridazin-3-amine Derivatives
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The following table summarizes the in vitro inhibitory activity of representative compounds

synthesized from 6-iodopyridazin-3-amine and its analogs against various protein kinases.

Compound ID 6-Substituent Target Kinase IC50 (nM) Reference

ALK5-1 2-aminopyridine ALK5 25 [3]

ALK5-2 3-aminopyridine ALK5 >1000 [3]

p38-1
2-arylpyridazin-3-

one derivative
p38α

Potent (specific

value not

provided)

[4][5]

VEGFR-2-1
Nicotinamide-

based derivative
VEGFR-2 60.83 [6]

VEGFR-2-2

Indole

carboxamide

derivative

VEGFR-2

Potent (specific

value not

provided)

[7]

Experimental Protocols
The iodine atom at the 6-position of 6-iodopyridazin-3-amine provides a reactive site for

various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse

chemical moieties.

General Workflow for Derivatization
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Palladium-Catalyzed Cross-Coupling
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Suzuki Coupling
(Aryl/Heteroaryl Boronic Acids)
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General synthetic workflow for derivatization.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the
Synthesis of 6-Aryl-pyridazin-3-amine
This protocol describes a general method for the palladium-catalyzed coupling of 6-
iodopyridazin-3-amine with an arylboronic acid.

Materials:

6-Iodopyridazin-3-amine

Arylboronic acid (1.2 equivalents)

Pd(PPh₃)₄ (0.05 equivalents)

2 M Sodium carbonate (Na₂CO₃) solution (2.0 equivalents)

1,4-Dioxane
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Water

Nitrogen or Argon gas

Standard laboratory glassware and purification equipment

Procedure:

To a round-bottom flask, add 6-iodopyridazin-3-amine (1.0 eq), the arylboronic acid (1.2

eq), and Pd(PPh₃)₄ (0.05 eq).

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

Add degassed 1,4-dioxane and the 2 M Na₂CO₃ solution.

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress

by Thin Layer Chromatography (TLC) or LC-MS.

Upon completion, cool the reaction to room temperature.

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography on silica gel to yield the desired 6-

aryl-pyridazin-3-amine.

Protocol 2: Sonogashira Coupling for the Synthesis of 6-
Alkynyl-pyridazin-3-amine
This protocol outlines the synthesis of 6-alkynyl-pyridazin-3-amines via a palladium/copper-

catalyzed cross-coupling reaction.[8]

Materials:

6-Iodopyridazin-3-amine
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Terminal alkyne (2.0 equivalents)

Pd(PPh₃)₂Cl₂ (0.05 equivalents)

Copper(I) iodide (CuI) (0.05 equivalents)

Triethylamine (TEA)

Acetonitrile (CH₃CN)

Nitrogen or Argon gas

Standard laboratory glassware and purification equipment

Procedure:

To a solution of 6-iodopyridazin-3-amine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.05

eq) in acetonitrile, add triethylamine and the terminal alkyne (2.0 eq).

Stir the mixture at room temperature for 18 hours under an inert atmosphere.

Filter the reaction mixture through a pad of celite and evaporate the filtrate under reduced

pressure.

Purify the crude material by silica gel column chromatography to afford the desired 6-alkynyl-

pyridazin-3-amine.

Protocol 3: Buchwald-Hartwig Amination for the
Synthesis of 6-(Arylamino)-pyridazin-3-amine
This protocol provides a general method for the C-N bond formation between 6-iodopyridazin-
3-amine and an aryl amine.[9]

Materials:

6-Iodopyridazin-3-amine

Aryl amine (1.2 equivalents)
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Pd₂(dba)₃ (0.02 equivalents)

Xantphos (0.04 equivalents)

Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

Anhydrous 1,4-dioxane

Nitrogen or Argon gas

Standard laboratory glassware and purification equipment

Procedure:

In an oven-dried Schlenk tube, combine 6-iodopyridazin-3-amine (1.0 eq), the aryl amine

(1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (1.5 eq).

Evacuate and backfill the tube with an inert gas three times.

Add anhydrous, degassed 1,4-dioxane via syringe.

Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24

hours.

Monitor the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with ethyl acetate and filter through a pad of celite.

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by flash column chromatography to yield the desired 6-(arylamino)-

pyridazin-3-amine.
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The following diagrams illustrate the signaling pathways targeted by kinase inhibitors derived

from the 6-iodopyridazin-3-amine scaffold.
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p38 MAP Kinase signaling pathway.
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Conclusion
6-Iodopyridazin-3-amine is a highly valuable and versatile scaffold for the synthesis of novel

kinase inhibitors. Its amenability to modification via robust and well-established cross-coupling

reactions allows for the systematic exploration of chemical space to identify potent and

selective inhibitors against a wide range of kinase targets. The protocols and data presented

herein provide a foundational framework for the utilization of this important building block in

medicinal chemistry and drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1310551#using-6-iodopyridazin-3-amine-in-
medicinal-chemistry-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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